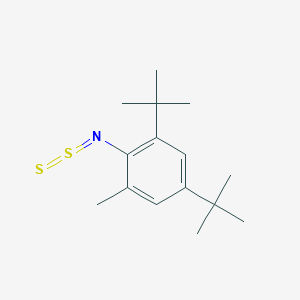

Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl-

Description

Properties

CAS No. |

58949-88-5 |

|---|---|

Molecular Formula |

C15H23NS2 |

Molecular Weight |

281.5 g/mol |

IUPAC Name |

(2,4-ditert-butyl-6-methylphenyl)imino-sulfanylidene-λ4-sulfane |

InChI |

InChI=1S/C15H23NS2/c1-10-8-11(14(2,3)4)9-12(15(5,6)7)13(10)16-18-17/h8-9H,1-7H3 |

InChI Key |

QAWDGSKVUKXSDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N=S=S)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

The target compound features a tri-substituted aniline core with two tert-butyl groups at the 2- and 4-positions, a methyl group at the 6-position, and a sulfinothioyl moiety (-N=S=S) at the nitrogen center. Its steric hindrance and electronic effects necessitate tailored synthetic strategies, particularly for introducing the sulfinothioyl group without compromising the aromatic framework.

Synthetic Routes

Introduction of the N-Sulfinothioyl Group

The sulfinothioyl group’s incorporation represents the synthesis’s most challenging step. Two primary strategies emerge from the literature:

Reaction with Carbon Disulfide (CS₂) and Oxidants

Adapting General Procedure A from RSC protocols, the aniline precursor reacts with CS₂ in aqueous potassium carbonate, followed by oxidation with sodium persulfate (Na₂S₂O₈). This method typically converts primary amines to isothiocyanates (-N=C=S), but modifying reaction conditions (e.g., stoichiometry, temperature) may favor sulfinothioyl formation:

Procedure

- Amination : 2,4-Di-tert-butyl-6-methylaniline (5.0 mmol) is stirred with CS₂ (12.5 mmol) in water (5 mL) and K₂CO₃ (10 mmol) at 25°C for 12 hours.

- Oxidation : Na₂S₂O₈ (5.0 mmol) is added, and the mixture is stirred for 1 hour.

- Workup : The product is extracted with ethyl acetate, dried, and purified via silica gel chromatography.

Key Variables

- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve sulfur-group retention.

- Oxidant Selectivity : Na₂S₂O₈ preferentially forms sulfinothioyl over sulfonyl groups.

Thiophosgene-Mediated Sulfurization

General Procedure B employs thiophosgene (Cl₂C=S) under biphasic conditions (CH₂Cl₂/aqueous NaHCO₃). For the target compound:

Procedure

- Reaction : The aniline precursor (5.0 mmol) is treated with thiophosgene (6.0 mmol) in CH₂Cl₂ (25 mL) and NaHCO₃ (25 mL) at 25°C for 1 hour.

- Workup : Organic layers are separated, dried, and concentrated to yield the crude product, which is purified via chromatography.

Advantages

Table 2: Sulfinothioyl Group Introduction Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Source Citation |

|---|---|---|---|---|---|

| CS₂/Na₂S₂O₈ | CS₂, K₂CO₃, Na₂S₂O₈ | 25 | 50–60 | 90–95 | |

| Thiophosgene | Cl₂C=S, NaHCO₃ | 25 | 70–80 | ≥98 |

Optimization of Reaction Conditions

Analytical Characterization

Purity : Commercial batches achieve 98% purity, as confirmed by HPLC and NMR.

Spectroscopic Data :

Industrial and Regulatory Considerations

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the N-sulfinothioyl group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the N-sulfinothioyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring or the N-sulfinothioyl group.

Scientific Research Applications

Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by binding to essential enzymes or proteins, disrupting their function . Molecular docking studies have shown its ability to attach to active sites of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Phenol Derivatives: 2,4-bis(1,1-dimethylethyl)-6-methyl-Phenol

Structural Differences :

- Target Compound: Contains an N-sulfinothioyl-substituted amine group.

- Phenol Analog: Replaces the amine group with a hydroxyl (-OH) group (CAS RN 616-55-7) .

Key Findings from Phenol Derivatives:

For instance, the amine group could enhance binding to proteins or nucleic acids, while the sulfinothioyl moiety might introduce redox activity.

Sulfonyl-Substituted Benzenamine: 2,4-bis(methylsulfonyl)-Benzenamine

Structural Differences :

Key Findings from Sulfonyl Analog :

This could lead to unique catalytic or degradation pathways.

Other Substituted Benzenamines

Comparative Table :

Biological Activity

Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- is a compound with significant biological activity. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₈H₃₁N₁O₂S

- Molecular Weight : 261.4454 g/mol

- CAS Registry Number : 961-38-6

- IUPAC Name : Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl-

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to benzenamine derivatives. For instance, research on Kutzneria sp. strain TSII demonstrated that phenolic compounds, including those structurally related to benzenamine, exhibited strong antifungal activity against Pithomyces atro-olivaceous, a pathogen affecting groundnut plants. The study utilized in vitro assays and molecular docking techniques to confirm the binding affinity of these compounds to mitochondrial ATP synthase enzymes in the fungus .

The mechanism underlying the antifungal activity appears to involve the inhibition of key enzymatic processes within fungal cells. The molecular docking studies indicated that benzenamine derivatives effectively bind to the active sites of critical enzymes, disrupting normal cellular functions and leading to fungal cell death .

Plant Growth Promotion

In addition to antifungal properties, certain benzenamine derivatives have been noted for their plant growth-promoting (PGP) activities. These compounds can enhance plant growth through various mechanisms such as nitrogen fixation and production of phytohormones like indole acetic acid (IAA) .

Data Table: Biological Activities of Benzenamine Derivatives

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of benzenamine derivatives showed promising results against several fungal strains. The ethyl acetate extract from Kutzneria sp. was purified and analyzed using GC-MS, revealing multiple bioactive compounds that inhibited fungal mycelial growth effectively .

Case Study 2: PGP Potential

Another investigation focused on the PGP potential of benzenamine-related compounds indicated their ability to produce enzymes like proteases and phosphatases. These enzymes contribute to nutrient availability in the soil, promoting healthier plant growth and resilience against pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.